Dual MβL/SβL Inhibitory Potency vs. Series Analogs
Metallo-β-lactamase-IN-12 (1f) is the most potent dual inhibitor identified in the hydroxamate series. Unlike series analogs 1a and 1d, which are inactive against SβLs (IC50 > 50 μM), 1f achieves sub-micromolar to low-micromolar IC50 across all four target enzymes: NDM-1 (0.64 μM), IMP-1 (1.32 μM), KPC-2 (0.57 μM), and OXA-48 (1.01 μM) [1]. The overall IC50 range for the series is 0.64–41.08 μM for MβLs and 1.01–41.91 μM for SβLs, positioning 1f at the extreme low end of both ranges and identifying it as the best inhibitor in the study [1].
| Evidence Dimension | IC50 against purified β-lactamase enzymes (MβLs: NDM-1, IMP-1; SβLs: KPC-2, OXA-48) |
|---|---|
| Target Compound Data | NDM-1: 0.64 μM; IMP-1: 1.32 μM; KPC-2: 0.57 μM; OXA-48: 1.01 μM |
| Comparator Or Baseline | Series analogs 1a and 1d: SβL IC50 > 50 μM (inactive); Series-wide range: MβL IC50 0.64–41.08 μM, SβL IC50 1.01–41.91 μM |
| Quantified Difference | 1f is >78-fold more potent against SβLs than 1a/1d; 1f represents the minimum IC50 value across the entire series for all four enzymes |
| Conditions | Biochemical assay using purified recombinant NDM-1, IMP-1, KPC-2, OXA-48 enzymes; substrate: cefazolin |
Why This Matters
Procurement of a compound with demonstrated sub-micromolar dual MβL/SβL activity ensures broad enzyme coverage that single-class inhibitors and series-inactive analogs cannot provide.
- [1] Wu XR, Chen WY, Liu L, Yang KW. Discovery of hydroxamate as a promising scaffold dually inhibiting metallo- and serine-β-lactamases. Eur J Med Chem. 2024 Feb 5;265:116055. View Source
